Cas no 871507-79-8 (2,8-Dibromoquinoline)

2,8-Dibromoquinoline structure
2,8-Dibromoquinoline structure
Product Name:2,8-Dibromoquinoline
CAS No:871507-79-8
MF:C9H5Br2N
MW:286.950700521469
MDL:MFCD09788633
CID:1040779
PubChem ID:45925951
Update Time:2024-10-26

2,8-Dibromoquinoline Chemical and Physical Properties

Names and Identifiers

    • 2,8-Dibromoquinoline
    • 2,8-Dibromo-quinoline
    • 2,5-DIMETHYLTHIOPHENE-3-CARBONYL CHLORIDE
    • AR3599
    • 2,8-Dibromoquinoline (ACI)
    • MDL: MFCD09788633
    • Inchi: 1S/C9H5Br2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H
    • InChI Key: DPABNLZUYUAAFA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(=C(C=CC=2)Br)N=1

Computed Properties

  • Exact Mass: 284.87900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0

Experimental Properties

  • Color/Form: White to Yellow Solid
  • PSA: 12.89000
  • LogP: 3.75980

2,8-Dibromoquinoline Security Information

2,8-Dibromoquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,8-Dibromoquinoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
Reference
New tridentate cyclometalated platinum(II) and palladium(II) complexes of N,2-diphenyl-8-quinolinamine: syntheses, crystal structures, and photophysical properties
Mao, Lisheng; et al, Tetrahedron Letters, 2005, 46(48), 8419-8422

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
Reference
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor
Lord, Anna-Marie; et al, Journal of Medicinal Chemistry, 2009, 52(3), 868-877

Production Method 3

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Chlorobenzene ;  rt → 125 °C; 24 h, 125 °C; 125 °C → 50 °C
2.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
Reference
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor
Lord, Anna-Marie; et al, Journal of Medicinal Chemistry, 2009, 52(3), 868-877

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
1.2 Solvents: Water ;  cooled
Reference
Quinoline-Based Silylium Ions: Synthesis, Structure and Lewis Acidity
Kumar, Nivesh; et al, European Journal of Organic Chemistry, 2021, 2021(25), 3613-3621

Production Method 5

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Chlorobenzene ;  2 h, 125 °C; 125 °C → 50 °C
1.2 Solvents: Water ;  cooled
2.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
2.2 Solvents: Water ;  cooled
Reference
Quinoline-Based Silylium Ions: Synthesis, Structure and Lewis Acidity
Kumar, Nivesh; et al, European Journal of Organic Chemistry, 2021, 2021(25), 3613-3621

Production Method 6

Reaction Conditions
1.1 Reagents: Aluminum chloride
2.1 Reagents: Phosphoric tribromide
Reference
Fe and Co Complexes of Rigidly Planar Phosphino-Quinoline-Pyridine Ligands for Catalytic Hydrosilylation and Dehydrogenative Silylation
Basu, Debashis; et al, Organometallics, 2018, 37(16), 2760-2768

Production Method 7

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Chlorobenzene ;  rt; 2 h, 155 °C; 155 °C → rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C; 140 °C → rt
2.2 Reagents: Water ;  0 °C
Reference
Iron Complexes of Square Planar Tetradentate Polypyridyl-Type Ligands as Catalysts for Water Oxidation
Wickramasinghe, Lanka D.; et al, Journal of the American Chemical Society, 2015, 137(41), 13260-13263

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  2 h, 0 °C
1.2 Solvents: Water ;  cooled
2.1 Reagents: Aluminum chloride Solvents: Chlorobenzene ;  2 h, 125 °C; 125 °C → 50 °C
2.2 Solvents: Water ;  cooled
3.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
3.2 Solvents: Water ;  cooled
Reference
Quinoline-Based Silylium Ions: Synthesis, Structure and Lewis Acidity
Kumar, Nivesh; et al, European Journal of Organic Chemistry, 2021, 2021(25), 3613-3621

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate
2.1 Reagents: Aluminum chloride
3.1 Reagents: Phosphoric tribromide
Reference
Fe and Co Complexes of Rigidly Planar Phosphino-Quinoline-Pyridine Ligands for Catalytic Hydrosilylation and Dehydrogenative Silylation
Basu, Debashis; et al, Organometallics, 2018, 37(16), 2760-2768

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  2 h, 0 °C
1.2 Solvents: Water ;  0 °C
2.1 Reagents: Aluminum chloride Solvents: Chlorobenzene ;  rt; 2 h, 155 °C; 155 °C → rt
2.2 Reagents: Water ;  0 °C
3.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C; 140 °C → rt
3.2 Reagents: Water ;  0 °C
Reference
Iron Complexes of Square Planar Tetradentate Polypyridyl-Type Ligands as Catalysts for Water Oxidation
Wickramasinghe, Lanka D.; et al, Journal of the American Chemical Society, 2015, 137(41), 13260-13263

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  2 h, 0 °C
2.1 Catalysts: Aluminum chloride Solvents: Chlorobenzene ;  rt → 125 °C; 24 h, 125 °C; 125 °C → 50 °C
3.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
Reference
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor
Lord, Anna-Marie; et al, Journal of Medicinal Chemistry, 2009, 52(3), 868-877

2,8-Dibromoquinoline Raw materials

2,8-Dibromoquinoline Preparation Products

2,8-Dibromoquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:871507-79-8)2,8-Dibromoquinoline
Order Number:A862770
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:37
Price ($):1355.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:871507-79-8)2,8-Dibromoquinoline
A862770
Purity:99%
Quantity:5g
Price ($):1355.0
Email